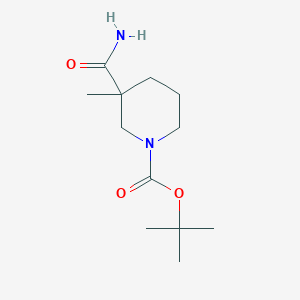
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C16H14FNO It is a derivative of naphthalene and pyrrole, featuring a fluorine atom at the 4-position of the naphthalene ring and a methanol group attached to the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoronaphthalene and 1-methyl-2-pyrrolecarboxaldehyde.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-fluoronaphthalene with magnesium in anhydrous ether. This reaction forms 4-fluoronaphthylmagnesium bromide.
Addition Reaction: The Grignard reagent is then reacted with 1-methyl-2-pyrrolecarboxaldehyde to form the desired product, this compound, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, as it can reach intracellular targets and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ketone
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)amine
- 4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)ether
Uniqueness
4-Fluoro-1-naphthyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of a fluorinated naphthalene ring and a pyrrole ring with a methanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H14FNO |
|---|---|
Poids moléculaire |
255.29 g/mol |
Nom IUPAC |
(4-fluoronaphthalen-1-yl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C16H14FNO/c1-18-10-4-7-15(18)16(19)13-8-9-14(17)12-6-3-2-5-11(12)13/h2-10,16,19H,1H3 |
Clé InChI |
CVPWIXHTLCFFEO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(C2=CC=C(C3=CC=CC=C32)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


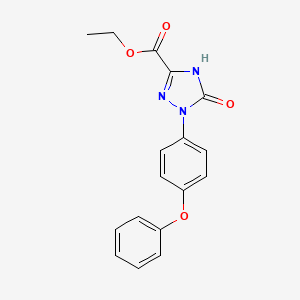
![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)
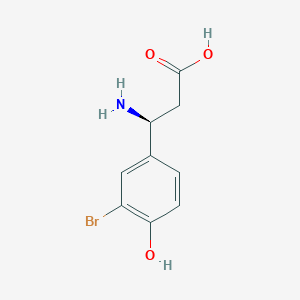

![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
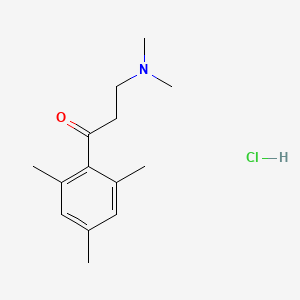

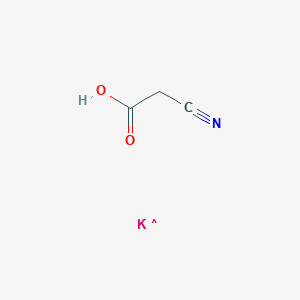
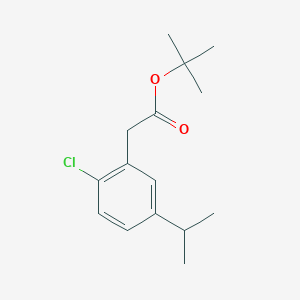
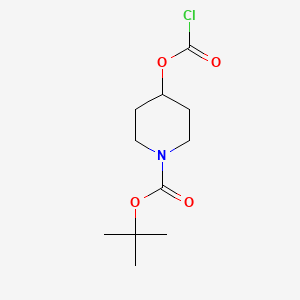
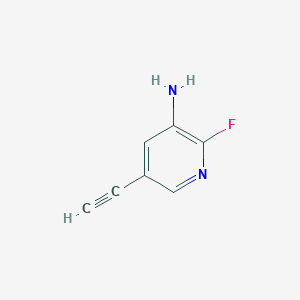

![Methyl (S)-2-(Fmoc-amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B13909781.png)
